molecular formula C17H17N3O B10796774 N-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide

N-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B10796774
M. Wt: 279.34 g/mol
InChI Key: URVCVNNBOXIDES-UHFFFAOYSA-N
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Description

The compound “Indanylamphetamine” (IAP 1), also known as 1-(5-Indanyl)-2-aminopropane or 5-(2-aminopropyl)indane, is a chemical compound that belongs to the class of amphetamines. It is an analog of methylenedioxyamphetamine (MDA) but with both oxygens in the methylenedioxy bridge replaced by methylene units. This compound has been studied for its potential effects on serotonin release and its non-neurotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indanylamphetamine involves several steps:

    Starting Material: Indane is used as the starting material, which can be obtained through hydrogenation of indene.

    Formylation: Indane is formylated using Friedel-Crafts alkylation with dichloromethyl methyl ether and Tin (IV) Chloride as the Lewis acid. The intermediate product hydrolyzes to the aldehyde in water.

    Purification: The aldehyde is purified by stirring with activated carbon and filtering through silica gel and Celite. Further purification can be done by making its bisulfite adduct or by distillation.

    Nitropropene Formation: The nitropropene is formed by refluxing with ammonium acetate and nitroethane, followed by purification through flash chromatography.

Industrial Production Methods

Industrial production methods for Indanylamphetamine are not well-documented in the literature. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to suit industrial requirements.

Chemical Reactions Analysis

Types of Reactions

Indanylamphetamine undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to secondary amines or alcohols.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under appropriate conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Mechanism of Action

Indanylamphetamine exerts its effects primarily through the release of serotonin. It is one of the most active serotonin-releasing agents known. The compound interacts with serotonin transporters, leading to increased serotonin levels in the synaptic cleft. This action is similar to other amphetamines but with a unique profile due to its structural differences .

Comparison with Similar Compounds

Similar Compounds

    Methylenedioxyamphetamine (MDA): Similar structure but with oxygens in the methylenedioxy bridge.

    4-Iodoamphetamine: Another serotonin-releasing agent but with neurotoxic properties.

    4-Methylthioamphetamine (4-MTA): Shares serotonin-releasing properties but also exhibits monoamine oxidase inhibitor properties.

Uniqueness

Indanylamphetamine is unique due to its non-neurotoxic properties and its high activity as a serotonin-releasing agent. Unlike 4-iodoamphetamine and 4-methylthioamphetamine, it does not exhibit significant neurotoxicity, making it a safer alternative for research and potential therapeutic applications .

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N-benzyl-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C17H17N3O/c1-12-8-9-20-15(10-12)19-13(2)16(20)17(21)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,21)

InChI Key

URVCVNNBOXIDES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)NCC3=CC=CC=C3)C

Origin of Product

United States

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